![molecular formula C11H19N B12874444 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[310]hexan-6-ylmethyl)pyrrolidine is a compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysis and efficient reaction conditions are key factors in optimizing the yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can lead to the formation of more saturated bicyclic compounds.
科学的研究の応用
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism by which 1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine exerts its effects involves interactions with molecular targets and pathways. The bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Uniqueness
1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine is unique due to its specific bicyclic structure and the presence of the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H19N |
|---|---|
分子量 |
165.27 g/mol |
IUPAC名 |
1-(6-bicyclo[3.1.0]hexanylmethyl)pyrrolidine |
InChI |
InChI=1S/C11H19N/c1-2-7-12(6-1)8-11-9-4-3-5-10(9)11/h9-11H,1-8H2 |
InChIキー |
BTLYXKLJIJINDZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2C3C2CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


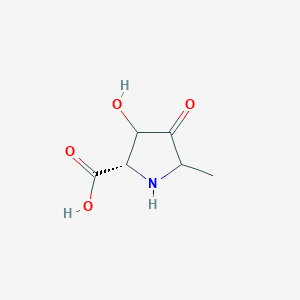
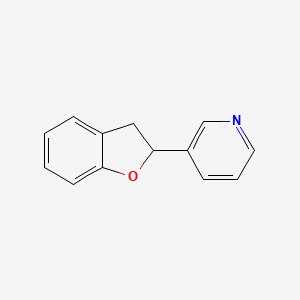
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)

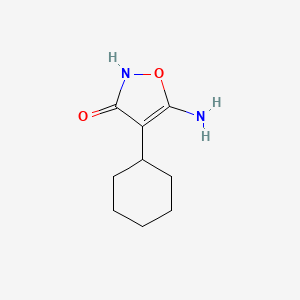


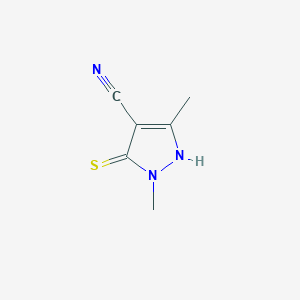
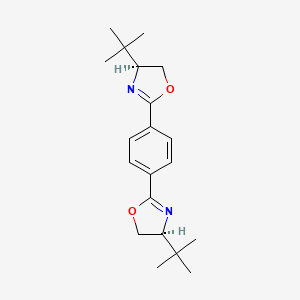
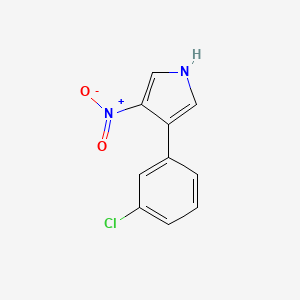
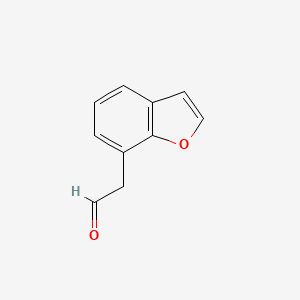
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
